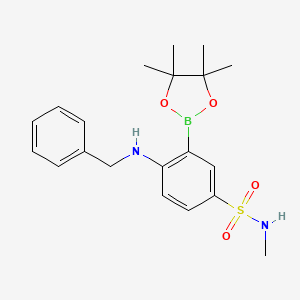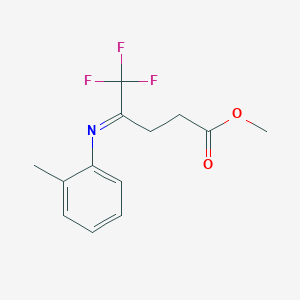![molecular formula C16H22N2O2 B13934101 tert-Butyl 5-methyl-5,6-dihydro-[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B13934101.png)
tert-Butyl 5-methyl-5,6-dihydro-[2,3'-bipyridine]-1(4H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylethyl 5,6-dihydro-5-methyl[2,3’-bipyridine]-1(4H)-carboxylate is a chemical compound with a complex structure that includes a bipyridine core
準備方法
The synthesis of 1,1-Dimethylethyl 5,6-dihydro-5-methyl[2,3’-bipyridine]-1(4H)-carboxylate typically involves multiple steps. One common method includes the reaction of bipyridine derivatives with tert-butyl esters under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
化学反応の分析
1,1-Dimethylethyl 5,6-dihydro-5-methyl[2,3’-bipyridine]-1(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound.
科学的研究の応用
1,1-Dimethylethyl 5,6-dihydro-5-methyl[2,3’-bipyridine]-1(4H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
作用機序
The mechanism of action of 1,1-Dimethylethyl 5,6-dihydro-5-methyl[2,3’-bipyridine]-1(4H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with metal ions and proteins .
類似化合物との比較
Similar compounds to 1,1-Dimethylethyl 5,6-dihydro-5-methyl[2,3’-bipyridine]-1(4H)-carboxylate include other bipyridine derivatives such as:
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
4,4’-Bipyridine: Used in the synthesis of coordination polymers and metal-organic frameworks.
1,10-Phenanthroline: Another ligand with a similar structure but different chemical properties.
Compared to these compounds, 1,1-Dimethylethyl 5,6-dihydro-5-methyl[2,3’-bipyridine]-1(4H)-carboxylate offers unique steric and electronic properties due to the presence of the tert-butyl ester group, which can influence its reactivity and binding affinity in various applications .
特性
分子式 |
C16H22N2O2 |
|---|---|
分子量 |
274.36 g/mol |
IUPAC名 |
tert-butyl 3-methyl-6-pyridin-3-yl-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c1-12-7-8-14(13-6-5-9-17-10-13)18(11-12)15(19)20-16(2,3)4/h5-6,8-10,12H,7,11H2,1-4H3 |
InChIキー |
HJZRIRSNYRRMOV-UHFFFAOYSA-N |
正規SMILES |
CC1CC=C(N(C1)C(=O)OC(C)(C)C)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B13934045.png)

![n-[2-(3-Fluorophenyl)benzofuran-5-yl]acetamidine](/img/structure/B13934048.png)

![1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B13934055.png)




